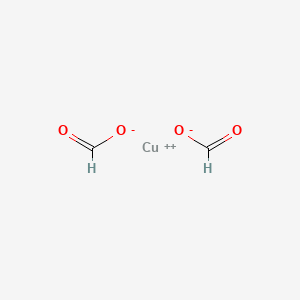

Cupric formate

Description

Historical Context and Evolution of Academic Inquiry

The study of cupric formate (B1220265) and its related compounds has a history rooted in the mid-20th century, with early academic inquiries focusing on its fundamental chemical synthesis and structural characterization. Initial methods of preparation involved the reaction of copper(II) oxide, carbonate, or hydroxide (B78521) with formic acid. echemi.comnih.gov A significant portion of early research was dedicated to understanding the crystallography of its various hydrated forms. For instance, the crystal structure of cupric formate tetrahydrate was a subject of investigation, revealing a distinct layer structure. iucr.org Similarly, the crystal structure of the dihydrate form was also determined, providing insights into the coordination of copper atoms. iucr.org

As analytical techniques advanced, the focus of academic inquiry evolved from basic synthesis and structural elucidation to more in-depth investigations of its physical and chemical properties. Researchers began to explore the thermal decomposition of this compound, a critical aspect for its application in materials synthesis. researchgate.net Studies in the latter half of the 20th century and into the 21st century have delved into the compound's magnetic properties, revealing interesting phenomena such as antiferromagnetic interactions. nih.govrsc.org This evolution in research demonstrates a progression from foundational knowledge to the exploration of functional applications driven by the compound's unique characteristics.

Significance in Contemporary Chemical Science and Related Disciplines

In modern chemical science, this compound is recognized for its multifaceted utility. It serves as a crucial precursor in the synthesis of other copper compounds and advanced materials. smolecule.comcymitquimica.com One of its most significant contemporary applications is in the production of copper nanoparticles. smolecule.com The controlled thermal decomposition of this compound provides an effective route to generate these nanoparticles, which are highly valued in fields like electronics and catalysis. smolecule.com

The catalytic activity of this compound is another area of major significance. It is employed as a catalyst in various organic synthesis reactions, including oxidation and reduction processes. guidechem.com Recent research has highlighted its potential in the hydrogenation of carbon dioxide to formate, a reaction of interest for carbon capture and utilization technologies. acs.org Furthermore, its role as a precursor for metal-organic frameworks (MOFs) is an active area of research, with potential applications in gas storage and separation. smolecule.com The compound's antimicrobial properties have also led to its use in developing antibacterial coatings. smolecule.comamericanelements.com

Overview of Key Research Domains

The versatility of this compound has established its presence in several key research domains:

Materials Science : A primary research focus is its use as a precursor for synthesizing copper-based nanomaterials, particularly copper nanoparticles. smolecule.com Researchers are exploring how to control the size and morphology of these nanoparticles by adjusting the decomposition conditions of this compound. acs.orgmdpi.com It is also investigated for creating conductive inks for printed electronics, where its decomposition at relatively low temperatures is advantageous. acs.orgmdpi.com

Catalysis : In the field of catalysis, this compound is studied for its role in promoting various organic reactions. guidechem.com A significant area of investigation is its application in the catalytic hydrogenation of CO₂, which is relevant to renewable energy and sustainable chemistry. acs.org The mechanisms of these catalytic processes are a subject of ongoing academic inquiry.

Coordination Chemistry and Magnetism : The ability of the formate ligand to mediate magnetic interactions between copper(II) ions makes this compound a model compound for studying magnetic superexchange. iucr.orgucl.ac.uk Research in this area investigates the relationship between the crystal structure of this compound and its magnetic properties, such as antiferromagnetism. nih.govrsc.org These studies contribute to the fundamental understanding of magnetism in coordination polymers.

Thermal Analysis : The thermal decomposition of this compound is a critical research domain, as it underpins many of its applications. nih.gov Detailed studies using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are conducted to understand the decomposition pathways and the influence of factors such as the atmosphere and the presence of other chemical species. researchgate.netacs.org

Below is a summary of the key properties of different forms of this compound:

| Property | Anhydrous Cu(HCOO)₂ | Cu(HCOO)₂ · 2H₂O (dihydrate) | Cu(HCOO)₂ · 4H₂O (tetrahydrate) |

| Molar Mass | 153.58 g/mol crystalls.info | 189.61 g/mol crystalls.info | 225.64 g/mol biofuranchem.com |

| Appearance | Turquoise powder nih.gov | Pale-green crystals iucr.org | Blue crystalline powder biofuranchem.com |

| Crystal System | Orthorhombic (α) and Monoclinic (β) modifications exist researchgate.net | Monoclinic crystalls.infoiucr.org | Monoclinic smolecule.comcrystalls.info |

| Density | 1.831 g/cm³ crystalls.info | 2.19 g/cm³ (calculated) iucr.org | Not specified |

| Decomposition | Decomposes around 200 °C researchgate.net | Loses water on standing in air nih.govguidechem.com | Decomposes at 130-132 °C biofuranchem.com |

The crystal structure parameters for the hydrated forms of this compound are detailed in the table below:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Cu(HCOO)₂ · 2H₂O | Monoclinic | P2₁/c | 8.54 | 7.15 | 9.50 | 96.80 |

| Cu(HCOO)₂ · 4H₂O | Monoclinic | Not specified | 8.15 | 8.18 | 6.35 | 101.08 |

Data for the dihydrate is from reference iucr.org and for the tetrahydrate from reference crystalls.info.

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

544-19-4 |

|---|---|

Formule moléculaire |

C2H4CuO4 |

Poids moléculaire |

155.60 g/mol |

Nom IUPAC |

copper;formic acid |

InChI |

InChI=1S/2CH2O2.Cu/c2*2-1-3;/h2*1H,(H,2,3); |

Clé InChI |

NUPDXCHQQCJFPJ-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].C(=O)[O-].[Cu+2] |

SMILES canonique |

C(=O)O.C(=O)O.[Cu] |

Color/Form |

Powder-blue, turquoise, or royal blue crystals |

Densité |

1.831 at 15 to 68.0 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

ca 200 °C (decomp) |

Autres numéros CAS |

544-19-4 |

Description physique |

Copper formate is a blue crystalline powder. Sinks and mixes with water. (USCG, 1999) |

Pictogrammes |

Irritant; Environmental Hazard |

Numéros CAS associés |

64-18-6 (Parent) |

Durée de conservation |

LOSES 2H2O ON STANDING IN AIR /DIHYDRATE/ |

Solubilité |

12.5 G SOL IN 100 ML COLD WATER; 0.25 G SOL IN 100 ML ALCOHOL Practically insol in most organic solvents |

Synonymes |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Development

Solution-Based Synthesis Approaches

Solution-based methods are prominent for their versatility in synthesizing cupric formate (B1220265), allowing for control over hydration states and crystal morphology.

Cupric formate can be directly synthesized by reacting various copper(II) compounds with formic acid. Common precursors include copper(II) hydroxycarbonate, copper(II) hydroxide (B78521), or copper(II) oxide crystalls.info. The reactions involve adding the copper compound in small portions to formic acid under stirring until complete dissolution or cessation of gas emission, particularly when using carbonates crystalls.info.

The chemical equations for these direct reactions are as follows:

Using copper(II) hydroxycarbonate: 4HCOOH + CuCO(OH) → 2Cu(HCOO) + 3HO + CO↑ crystalls.info

Using copper(II) hydroxide: 2HCOOH + Cu(OH) → Cu(HCOO) + 2HO crystalls.info

Using copper(II) oxide: 2HCOOH + CuO → Cu(HCOO) + HO crystalls.info

For instance, the preparation of 100.00 g of copper(II) formate tetrahydrate requires 43.24 g of copper(II) hydroxide or 35.25 g of copper(II) oxide, along with 47.99 g of 85% formic acid crystalls.info.

An alternative direct reaction involves the hydrolysis of methyl formate in the presence of copper carbonate, typically conducted at temperatures between 60°C and 85°C. This method is noted for its high conversion rates due to the immediate reaction of the formic acid produced during hydrolysis with copper carbonate smolecule.com.

Interestingly, formic acid can also act as an oxidant in a direct reaction with metallic copper, such as Raney™ Cu, leading to the formation of a Cu(II) compound, this compound. This process, occurring at room temperature, contrasts with more common solution-based reactions and highlights an unusual oxidative role for formic acid nih.govstfc.ac.uk.

This compound, particularly its hydrated forms, readily crystallizes from aqueous solutions. Both tetrahydrate and dihydrate forms can be obtained through crystallization from water solutions crystalls.infosmolecule.com. A common technique for growing larger crystals is the slow evaporation method crystalls.info.

Controlled crystallization methods are crucial for obtaining desired crystal sizes and purities. For example, in the context of catalyst precursor preparation, co-precipitation techniques are employed. While co-precipitation of mixed metal hydroxycarbonates (e.g., Cu, Zn, Al) from nitrate (B79036) solutions can lead to sequential precipitation and inhomogeneous distribution, using formate as a counter ion can mitigate this effect, leading to a more homogeneous distribution of metal species in the initial precipitate mpg.de.

This compound exists in several forms based on its hydration state: anhydrous (Cu(HCOO)), dihydrate (Cu(HCOO)·2HO), and tetrahydrate (Cu(HCOO)·4HO) crystalls.infosmolecule.com. The hydrated forms, specifically the dihydrate and tetrahydrate, crystallize from aqueous solutions crystalls.info.

A novel method for synthesizing various copper(II) formates, including orthorhombic (α) and monoclinic (β) modifications of anhydrous copper(II) formate, as well as the dihydrate and tetrahydrate, involves the reaction of copper(II) nitrate trihydrate with formic acid researchgate.netresearchgate.net. The identity of these compounds can be confirmed using techniques such as X-ray phase analysis, optical microscopy, and thermogravimetry researchgate.netresearchgate.net.

A unique layered Cu-formate hydrate (B1144303), Cu(HCOO)·1/3HO, has also been synthesized. This compound is characterized by its specific water content and layered structure, where strongly waved Cu-formate layers are held together by weak interlayer Cu-Oformate bonds and O-Hwater⋯Oformate hydrogen bonds researchgate.net.

The decomposition points for different hydration states of copper(II) formate are summarized in the table below:

| Form of this compound | Decomposition Point | Reference |

| Tetrahydrate | ~45 °C | crystalls.info |

| Dihydrate | ~55 °C | crystalls.info |

| Anhydrous | 200 °C | crystalls.info |

Solid-State and Thermal Synthesis Strategies

Solid-state and thermal strategies are crucial for preparing this compound or utilizing it as a precursor in controlled environments.

While this compound is frequently used as a precursor that undergoes thermal decomposition to yield metallic copper or copper oxides, its direct formation via thermal decomposition of other copper precursors is less commonly detailed as a primary synthetic route in the literature. However, solid-state reactions can lead to this compound formation. For instance, the direct reaction between metallic copper (e.g., Raney™ Cu) and formic acid can occur at room temperature, forming a Cu(II) compound, which is this compound nih.govstfc.ac.uk. This process is a rare example of formic acid acting as an oxidant rather than a reductant in a direct solid-state interaction stfc.ac.uk.

Furthermore, this compound can form as a corrosion product on copper surfaces exposed to formic acid vapor. Studies have identified hydrated this compound, such as Cu(HCOO)·4HO, within the corrosion layers, indicating a solid-state formation mechanism under specific environmental conditions corrosionlab.comresearchgate.net.

Freeze-drying, or cryochemical processing, is a method used to produce homogeneous and highly reactive powders from dissolved salts. In this process, high-purity starting salts are dissolved in a suitable solvent, rapidly frozen to prevent segregation, and then the solvent is sublimated under vacuum scielo.brscielo.br.

Freeze-dried copper formate has been investigated as a precursor for copper-iron oxides. The resulting freeze-dried copper formate is crystalline researchgate.net. Upon thermal decomposition, typically around 200 °C, freeze-dried copper formate releases formic acid (HCOOH) and carbon dioxide (CO) as primary gaseous products, alongside the formation of metallic copper as a solid product researchgate.net. This contrasts with, for example, amorphous freeze-dried iron formate, which begins decomposition with a dehydration process researchgate.net.

The thermal decomposition behavior of anhydrous copper formate, particularly when used for producing copper fine powders, is characterized by a significant decomposition range. For instance, an anhydrous copper formate powder suitable for producing fine copper powder should undergo 90 wt% or more thermal decomposition within a temperature range of 160 to 200°C when heated at 3°C/min in a non-oxidizing atmosphere google.com.

Coordination-Assisted Synthesis of this compound Complexes

Coordination-assisted synthesis plays a crucial role in tailoring the properties of this compound complexes, particularly for applications such as printable conductive inks. This approach leverages the interaction between this compound and various ligands to control the complex's structure, stability, and decomposition pathways. Amine-copper formate complexes, for instance, have garnered significant attention for their use as low-cost printable conductive inks. citeab.comataman-chemicals.com The specific structure of the amine ligands coordinated to the copper centers is instrumental in dictating the properties of these molecular inks, including their stability and printability, which in turn influences the copper reduction pathway during thermolysis. citeab.comataman-chemicals.com

A key factor governing the activation energy in the thermal decomposition of these complexes is the formation of hydrogen bonds between the amine ligand and the formate ion. citeab.comataman-chemicals.comnih.gov Computational and experimental analyses have shown that the reduction of Cu(II) to Cu(I) occurs in concert with the release of hydrogen gas (H₂) through the dimerization of Cu(II) hydride. citeab.comataman-chemicals.comnih.gov This indicates that dimeric amino copper formate acts as a crucial intermediate in the copper reduction process, with its thermodynamic stability being influenced by the nature of the amine ligands. citeab.comataman-chemicals.comnih.gov

The temperature at which these complexes undergo thermolysis is directly correlated with the number of hydrogen bonds that can form between the amine and formate ligands. nih.govnih.gov Furthermore, the resulting particle size from the sintering of the copper complexes is dependent on the fraction of amine ligand released during the thermolysis reaction, which subsequently governs the electrical properties of the resulting copper films. nih.govnih.gov Beyond amines, copper(II) formate has been shown to react with other nitrogen-donor ligands like pyrazole (B372694) (Hpz) to yield various coordination complexes, including mono- or dinuclear species, and in some cases, tri- or hexanuclear derivatives. wikipedia.orgnih.govnih.gov

Utilization of Amine Ligands for Complex Formation

The judicious selection and utilization of amine ligands are central to controlling the synthesis and properties of this compound complexes. Primary, secondary amines, and pyridines are commonly employed in this context. citeab.comataman-chemicals.comnih.govnih.govnih.gov The ability of these amine ligands to form hydrogen bonds with the formate counterion is a critical design principle, as it allows for the tuning of activation energies for dehydrogenation and decarboxylation reactions. citeab.comataman-chemicals.comnih.gov This hydrogen bonding also influences the thermal decomposition temperatures of the complexes. nih.govnih.gov

The impact of amine ligands extends to the practical performance of copper molecular inks. The stability and printability of these inks, as well as the efficiency of the copper reduction pathway during thermal processing, are significantly influenced by the specific amine ligands coordinated to the copper centers. citeab.comataman-chemicals.com This highlights the importance of ligand design in achieving desired material characteristics for applications such as printed electronics.

Table 1: Influence of Amine Ligands on this compound Complex Properties

| Ligand Type | Key Interaction | Effect on Thermolysis Temperature | Effect on Copper Particle Size | Relevant Application |

| Primary, Secondary Amines, Pyridines | Hydrogen bonding with formate | Dictates decomposition temperature nih.govnih.gov | Influences particle size via ligand release nih.govnih.gov | Conductive inks citeab.comataman-chemicals.com |

| Amine Ligands (general) | Dictates properties of copper molecular inks citeab.comataman-chemicals.com | Governs activation energy for decomposition citeab.comataman-chemicals.comnih.gov | Influences copper reduction pathway citeab.comataman-chemicals.com | Printable electronics citeab.comataman-chemicals.com |

| Pyrazole (Hpz) | Forms coordination complexes (mono-, di-, tri-, hexanuclear) wikipedia.orgnih.govnih.gov | Influences complex structure and stability wikipedia.orgnih.govnih.gov | - | Coordination polymers wikipedia.orgnih.govnih.gov |

Hybrid Approaches for Nanomaterial Precursors

Hybrid approaches in the synthesis of this compound complexes are increasingly explored for the development of nanomaterial precursors, particularly for advanced electronic applications. Copper salts, including this compound, acetate (B1210297), and oleate (B1233923), are combined with amine compounds to formulate copper-complex inks. ereztech.com These solution-based inks are advantageous due to their cost-effectiveness, high oxidation resistance, and the ability to undergo self-reduction to metallic copper at relatively low temperatures, typically below 140 °C. ereztech.com This low-temperature decomposition is particularly beneficial for the fabrication of flexible electronics, as it is comparable to the glass transition temperature of many polymeric substrates. ereztech.com

The precise control over the size, shape, and density of copper nanoparticles can be achieved by systematically varying the concentration of these copper-complex inks. ereztech.com Furthermore, hybrid systems that incorporate inorganic solids, such as carbon nanotubes (CNTs), with copper nanostructures have been developed. cdutcm.edu.cn In such hybrid copper pastes, the inclusion of copper formate can serve to fill interstices between larger metallic particles, contributing to a more solid structure and enhancing electrical conductance. nih.gov The in-situ reduction of copper formate complexes within a substantial polymer matrix can also lead to the formation of copper nanoparticles (Cu NPs) whose outermost atoms are shielded from oxidation, resulting in impressive electrical and thermal conductivity in the nanocomposite. nih.gov

Table 2: Characteristics of Hybrid this compound Precursors for Nanomaterials

| Precursor Type | Key Features | Advantages | Applications |

| Cu-complex inks (this compound + Amines) | Solution-based, self-reducing at low temperatures (<140 °C) ereztech.com | Cost-effective, high oxidation resistance, no vacuum/inert gas needed ereztech.com | Flexible electronics, printed electrodes ereztech.com |

| Hybrid copper pastes (this compound + metallic particles) | Fills interstices between particles nih.gov | Improves electrical conductance, forms solid structures nih.gov | Low-temperature bonding nih.gov |

| This compound in polymer matrix | In-situ reduction to Cu NPs, polymer shields from oxidation nih.gov | Impressive electrical and thermal conductivity nih.gov | Nanocomposites nih.gov |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds and materials, including this compound, to minimize environmental impact and promote sustainability. Green chemistry emphasizes resource and energy efficiency, enhanced product selectivity, operational simplicity, and improved health and environmental safety. nih.gov This involves a shift towards more benign synthetic methods, the use of safer solvents and reagents, and the reduction of waste generation. nih.gov

Key considerations in green chemistry for this compound synthesis include the adoption of alternative precursors, solvents, catalysts, and reagents, alongside efforts to shorten synthesis pathways. nih.gov Physical methods are gaining prominence as they often align with green chemistry requirements by avoiding hazardous solvents, reducing pollution, and accelerating synthesis processes. These methods encompass mechanosynthesis, microwave-assisted reactions, hydro(solvo)thermal reactions, ultrasound-assisted processes, and UV-irradiation. nih.gov

The choice of solvent is a critical aspect of green synthesis. Water and supercritical carbon dioxide (CO₂) are examples of environmentally benign solvents that are favored over traditional, often toxic, organic solvents. nih.govuni.lu The development of catalyst-assisted reactions is another important facet, as catalysts can facilitate transformations under milder conditions and improve selectivity, thereby reducing the need for harsh reagents and extensive purification. nih.gov

In the context of nanomaterial synthesis, green nanosynthesis specifically aims to reduce dependence on solvents and reagents, implement more efficient purification techniques, and utilize microreactors for better control over reaction conditions and scalability. uni.lu For instance, copper nanoparticles can be synthesized using green chemistry approaches that employ natural reducing agents such as D-glucose and starch as passivation agents. fishersci.caepa.gov These methods can lead to the controlled production of cuprous oxide (Cu₂O) nanoparticles. epa.gov Furthermore, green synthesis routes using water as a solvent have been reported for the preparation of Metal-Organic Frameworks (MOFs) like copper trimesinate coordination polymer. nih.gov

Table 3: Green Chemistry Principles Applied to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Benefits |

| Prevention of Waste | Shorter synthesis pathways, efficient purification nih.gov | Reduced environmental factor (E-factor) nih.gov |

| Safer Solvents & Auxiliaries | Use of water, supercritical CO₂ nih.govuni.lu | Reduced toxicity, flammability, environmental concerns nih.govuni.lu |

| Design for Energy Efficiency | Microwave-assisted, hydro(solvo)thermal, ultrasound-assisted, UV-irradiation nih.gov | Avoids high temperatures and pressures nih.gov |

| Use of Renewable Feedstocks | Natural reducing agents like D-glucose and starch fishersci.caepa.gov | Sustainable resource utilization fishersci.caepa.gov |

| Catalysis | Catalyst-assisted reactions nih.gov | Milder reaction conditions, improved selectivity nih.gov |

Structural Elucidation and Coordination Chemistry of Cupric Formate Systems

Crystallographic Investigations

Crystallographic studies, including single-crystal X-ray diffraction and neutron powder diffraction, have been instrumental in determining the precise structures of cupric formate (B1220265) compounds, revealing their various polymorphs and coordination environments.

Single-crystal X-ray diffraction (SCXRD) has been widely employed to elucidate the crystal structures of cupric formate and its hydrated forms. For instance, this compound tetrahydrate, Cu(HCOO), crystallizes in a monoclinic system with a distinct layered structure. Each copper atom in the tetrahydrate is surrounded by four oxygen atoms from four different formate ions in an approximately square planar configuration, with two water molecules occupying axial positions at a greater distance. iucr.orgiucr.org The formate ion itself is nearly symmetrical with an O-C-O angle of approximately 120°. iucr.orgiucr.org This layered arrangement, where formate ions coordinate to two copper atoms, is parallel to the (001) plane, with water molecules sandwiched between these layers. iucr.orgiucr.org This structure explains the crystal's perfect cleavage parallel to (001) and its efflorescent nature. iucr.org

The dihydrate, Cu(HCOO), also exhibits a monoclinic crystal system. crystalls.info A new polymorphic adduct of copper(II) formate with formic acid, catena-bis(-formato-O,O′)-bis(formic acid-O)-copper(II) (β-form), has been characterized by SCXRD, revealing a polymeric structure where copper atoms are connected by formate anions in an anti-anti bridging mode, forming layers parallel to the ab plane. researchgate.netchem-soc.si Formic acid molecules are coordinated to copper ions as monodentate terminal ligands at longer distances and participate in hydrogen bonding between neighboring layers. researchgate.netchem-soc.si Another unique layered hydrate (B1144303), Cu(HCOO), crystallizes in an orthorhombic space group (Pbcn) and features strongly waved (4,4) Cu-formate layers stabilized by interlayer weak axial Cu-O bonds and O-HO hydrogen bonds. researchgate.net In this structure, Cu ions exist in both square pyramidal and elongated octahedral environments. researchgate.net

Neutron powder diffraction (NPD) is a powerful technique for locating hydrogen atoms and refining crystal structures, complementing X-ray diffraction by interacting with atomic nuclei. researchgate.net NPD has been utilized to refine the crystal structure of anhydrous copper(II) formate, specifically the -Cu(HCOO) polymorph, at various temperatures. researchgate.net This technique allowed for the precise localization and refinement of hydrogen atom positions with anisotropic temperature factors. researchgate.net The -phase features a Jahn-Teller distorted tetragonal pyramidal coordination around the copper ion. researchgate.net

The formate anion (HCOO) is a versatile ligand, exhibiting a variety of coordination modes in copper(II) complexes. Common coordination motifs include monodentate terminal, bidentate bridging (syn-syn and syn-anti), and bidentate chelating-bridging. chem-soc.siresearchgate.net In this compound compounds, the formate ions frequently act as bridges between copper atoms, forming extended polymeric structures. iucr.orgrsc.org

For instance, in the -form of copper(II) formate with formic acid, copper atoms are linked by formate anions in an anti-anti mode, forming layers. researchgate.netchem-soc.si In other compounds, such as Cu(HCOO)(phen)(HO) (where phen is 1,10-phenanthroline), five-coordinated copper ions are linked by two carboxylate ions in a syn-syn bridging arrangement, forming dimeric units. oup.com The d configuration of Cu(II) often leads to Jahn-Teller distortions in six-coordinate systems, affecting the coordination geometry and bond lengths. cnr.itnih.govscispace.com For example, in copper(II) formate dihydrate, the two independent Cu sites can exhibit different coordination environments, with one site surrounded by six formate oxygens in an anti-anti array and another by four water molecules and two formate oxygens in a syn-anti arrangement. cnr.it

The stability of the bidentate configuration of formate on copper surfaces has been confirmed by vibrational spectroscopy and DFT calculations. rsc.org

This compound exhibits polymorphism and undergoes structural phase transitions under varying conditions. Anhydrous copper(II) formate exists in at least two polymorphs, and . acs.orgrsc.org The -phase is metastable and slowly transforms into the -phase at room temperature. acs.org The -phase consists of infinite chains of edge-sharing [CuO] elongated octahedra, bridged by bis(-oxo-ligand) groups, forming a three-dimensional network through additional carboxylate bridges. acs.org

Copper formate tetrahydrate, Cu(HCOO), undergoes an antiferroelectric phase transition at approximately -38.9 °C, while retaining its monoclinic point group symmetry but doubling its lattice parameter c. aip.orgresearchgate.net This transition is thought to be related to the motion and disorder of hydrogen atoms within the water molecules. aip.orgresearchgate.net The anhydrous salt, however, shows no such transformation between 13 K and room temperature. researchgate.net

Another copper-formate framework, NH[Cu(HCOO)], a perovskite-like compound, exhibits complex phase transition behavior. It undergoes a first-order transition from an antiferroelectric hexagonal phase to a high-temperature helical orthorhombic phase at 355 K. acs.org An additional low-temperature phase transition near 220 K has also been observed. acs.org These transitions involve rearrangements of copper-formate bonds, changes in bridging-chelating modes of formate, and alterations in hydrogen bonding. researchgate.net The Jahn-Teller distortion of the Cu ions plays a significant role in the structural dynamics and phase transitions of these compounds. cnr.itacs.org

Molecular and Supramolecular Architecture

The diverse coordination modes of the formate ligand and the Jahn-Teller effect of Cu(II) ions lead to fascinating molecular and supramolecular architectures in this compound systems.

This compound compounds are known to form one-dimensional (1D) coordination chains and ladder motifs. In the crystal structure of dimethylammonium copper(II) formate, NH(CH)[Cu(OOCH)], formate ions bridge copper atoms, forming infinite anti-anti chains throughout the crystal, which then extend into a three-dimensional network. iucr.org

Other studies have reported the synthesis of coordination frameworks where copper cations are bridged by formate linkers into 1D motifs. rsc.orgscispace.com For instance, Cu(HCO)(C$_3_2_4_4_3$) contains a ladder-like motif where Cu cations are bridged by formate ligands. rsc.orgscispace.com These ladders occupy the ac plane, running along the a-axis. scispace.com The formate coordination along the chains alternates between syn-syn and syn-anti, while those in the rungs are syn-anti. scispace.com

In Cu(HCO)(NO)(NH) and Cu(HCO)(ClO)(NH), Cu(HCO) chains are observed where the Jahn-Teller axis of the Cu cations is oriented perpendicular to the chain direction. rsc.org These 1D chain structures contribute to the magnetic properties of these materials, with some exhibiting antiferromagnetic order. rsc.org

The formation of such 1D chains and ladder motifs is a direct consequence of the bridging capability of the formate ligand, which allows for the propagation of the coordination environment in specific directions, leading to extended polymeric structures.

Data Tables

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Cu Coordination Geometry | Ref. |

| This compound tetrahydrate | Cu(HCOO) | Monoclinic | P2/a | a=8.18, b=8.15, c=6.35, =101.083 | Square planar (4 O from formate) + 2 axial HO | iucr.orgiucr.orgcrystalls.info |

| This compound dihydrate | Cu(HCOO) | Monoclinic | P2/c | a=8.54, b=7.15, c=9.50, =98.8 | Octahedral (two independent sites) | crystalls.infocnr.itoup.com |

| -Cu(HCOO)(HCOOH) | [Cu(HCOO)(HCOOH)] | Orthorhombic | Pbca | a=7.8773, b=8.4775, c=12.1423 | Polymeric, anti-anti formate bridges | researchgate.netchem-soc.si |

| Cu(HCOO) | Cu(HCOO) | Orthorhombic | Pbcn | a=7.9777, b=7.3656, c=21.0317 | Square pyramid and elongated octahedron | researchgate.net |

| -Cu(HCOO) | -Cu(HCOO) | Orthorhombic | Pbca | a=14.195, b=8.955, c=6.218 | Jahn-Teller distorted tetragonal pyramidal | researchgate.netresearchgate.netacs.org |

| Dimethylammonium copper(II) formate | NH(CH)[Cu(OOCH)] | Monoclinic | I2/e | a=11.4204, b=8.7139, c=8.8502, =96.247 | Octahedral (equatorial and axial Cu-O bonds) | iucr.org |

Spectroscopic Characterization in Cupric Formate Research

Vibrational Spectroscopy (IR, FTIR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR), Fourier Transform Infrared (FTIR), and Raman spectroscopy, plays a pivotal role in identifying functional groups and understanding molecular dynamics within cupric formate (B1220265). These techniques provide a unique "fingerprint" of the sample's vibrational states, enabling detailed analysis of specific bond stretches and bends. researchgate.net

The C-O stretching modes are fundamental to understanding the carboxylate group within cupric formate. The asymmetric C-O stretching vibration typically appears as a strong peak around 1600 cm⁻¹. researchgate.net Specifically, for monodentate formate ligands, asymmetric C-O vibrations have been observed at 1644 cm⁻¹ for Cu(II)(HCO₂)₃⁻ and 1649 cm⁻¹ for Cu(I)(HCO₂)₂⁻. aip.org Theoretical calculations predict the asymmetric C-O vibration of bidentate formate ligands at 1573 cm⁻¹, which shifts to 1562 cm⁻¹ upon deuteration. aip.org In copper formate complexes, observed asymmetric C-O bands are found around 1628 cm⁻¹. researchgate.net The presence of intense peaks in the 1650-1580 cm⁻¹ region is indicative of carboxylate and, specifically, copper formate. researchgate.net The most intense band in the IR spectrum for formate corresponds to the asymmetric COO⁻ modes. acs.org

Conversely, the symmetric C-O stretching vibration is typically observed around 1350 cm⁻¹. researchgate.net In copper formate complexes, symmetric C-O bands have been noted at 1302 cm⁻¹. researchgate.net For copper formate tetrahydrate, the symmetric stretching vibration of the formate group at 1375 cm⁻¹ has been observed to split into two modes in the antiferroelectric phase. researchgate.net The most intense Raman band for formate is attributed to the symmetric COO⁻ vibrations. acs.org Notably, C-O vibrations are largely unaffected by the charge distribution in the cluster, contrasting with the behavior of C-H/C-D vibrations. aip.orgnih.govresearchgate.netresearchgate.net The difference in wavenumbers between the symmetric and antisymmetric C-O stretching modes (Δν) can provide insights into the coordination geometry; a low Δν value is associated with bridging or chelating geometries, while a high Δν value suggests monodentate coordination. acs.orgresearchgate.net

Table 1: Characteristic C-O Stretching Frequencies in this compound

| Mode | Frequency (cm⁻¹) | Description/Context | Citation |

| Asymmetric C-O | ~1600 | Strong peak, general assignment | researchgate.net |

| Asymmetric C-O | 1644 | Monodentate, Cu(II)(HCO₂)₃⁻ | aip.org |

| Asymmetric C-O | 1649 | Monodentate, Cu(I)(HCO₂)₂⁻ | aip.org |

| Asymmetric C-O | 1573 | Bidentate (theoretical, shifts to 1562 with deuteration) | aip.org |

| Asymmetric C-O | 1628 | In copper formate complexes | researchgate.net |

| Symmetric C-O | 1350 | General assignment | researchgate.net |

| Symmetric C-O | 1302 | In copper formate complexes | researchgate.net |

| Symmetric C-O | 1375 | In HCOO⁻ of copper formate tetrahydrate (splits) | researchgate.net |

The characterization of C-H and C-D vibrations in this compound provides crucial information about the formate ligand itself and its interaction with the copper center. A band at approximately 2800 cm⁻¹ is assigned to the C-H stretching vibration. researchgate.net However, the C-H stretch region is often not highly diagnostic due to the presence of various Fermi resonances, which are also influenced by the charge distribution at the formate ligand. aip.orgnih.govresearchgate.netresearchgate.net Fermi interactions between the C-H stretch and potential C-O combination bands or overtones of C-H in-plane bending motions have been confirmed through deuteration studies. aip.orgnih.govresearchgate.netresearchgate.net The fundamental C-H vibration shifts significantly closer to the C-O combination bands upon the addition of a copper center. aip.org In situ Raman spectroscopy has identified bands around 2900 cm⁻¹ attributed to C-H stretching in HCOO*, an intermediate in formate formation. rsc.org For formate adsorbed on a copper surface, the C-H stretch has been observed at 3025 cm⁻¹. researchgate.net

Deuteration is a valuable technique for simplifying spectra and gaining clearer insights into C-D vibrations. Deuteration yields unperturbed spectra in the C-D stretch region, revealing characteristic shifts for different binding motifs. aip.orgnih.govresearchgate.netresearchgate.net The position of the C-D stretching mode shows a strong dependence on the oxidation state of the copper center. aip.orgnih.govresearchgate.netresearchgate.net For deuterated isotopologues, C-D stretches have been reported at 2108 cm⁻¹ and 2090 cm⁻¹ for O₂CD ligands. researchgate.net Regarding bending modes, the in-plane C-H bending mode is typically found at 1377 cm⁻¹ researchgate.net and can overlap with the symmetric C-O stretching mode. aip.org For formate on a copper surface, the in-plane C-H bending mode is observed at 1314 cm⁻¹, and the out-of-plane C-H bending mode at 978 cm⁻¹. researchgate.net Inelastic neutron scattering (INS) studies have shown that the C-H out-of-plane and in-plane bends are among the most intense formate fundamental vibrations, despite having low intensity in IR and Raman spectra. rsc.org

Table 2: Characteristic C-H/C-D Vibrations in this compound

| Mode | Frequency (cm⁻¹) | Description/Context | Citation |

| C-H stretching | 2800 | General assignment | researchgate.net |

| C-H stretching | ~2900 | HCOO* intermediate for formate formation | rsc.org |

| C-H stretching | 3025 | Formate on Cu surface | researchgate.net |

| C-D stretching | 2108, 2090 | O₂CD ligands in deuterated isotopologue | researchgate.net |

| C-H in-plane bending | 1377 | General assignment | researchgate.net |

| C-H in-plane bending | 1314 | Formate on Cu surface | researchgate.net |

| C-H out-of-plane bending | 978 | Formate on Cu surface | researchgate.net |

Vibrational spectroscopy is highly effective for fingerprinting the coordination environment of formate ligands in copper complexes. The spectra reveal a strong dependence on whether the formate ligands exhibit a monodentate or bidentate binding motif. aip.orgnih.govresearchgate.netresearchgate.net As previously noted, the difference (Δν) between the asymmetric and symmetric C-O stretching wavenumbers can serve as a spectroscopic criterion for determining the type of copper(II) coordination. A smaller Δν value is typically associated with bridging (between two metal centers) or chelating geometries, while a larger Δν value is linked to monodentate coordination. acs.orgresearchgate.net

Specific metal-ligand vibrations also provide direct evidence of coordination. Cu-O stretching vibrations have been observed in the Raman spectra of copper complexes at 175 cm⁻¹ and 500 cm⁻¹, and in the IR spectrum at 323 cm⁻¹. researchgate.netrsc.org For copper oxalates, Cu-O stretching modes are identified at 556 cm⁻¹ and 209 cm⁻¹. unl.pt Additionally, a Cu-Cu stretching vibration has been reported at 146 cm⁻¹ for formate adsorbed on a copper surface. researchgate.net These characteristic vibrational signatures enable researchers to deduce the precise coordination environment of formate ligands within this compound complexes.

Electron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition, chemical state, and electronic state information of the surface region of a material. It is particularly well-suited for studying copper-based films and complexes. kratos.com

XPS is widely employed for the surface compositional analysis of this compound films, confirming the formation of copper formate shells on various substrates, such as copper flakes. mdpi.com In the C 1s XPS spectra, peaks at 286.24 eV attributed to COO bonding and 288.42 eV for COOH bonding are observed after surface treatment, indicating the formation of copper formate. mdpi.com Other studies report C 1s peaks at 285.9 eV for C-O and 288.6 eV for O=C-O within the formate group. researchgate.net The O 1s spectrum typically shows peaks at 532.0 eV and 530.3 eV, which are assigned to this compound. researchgate.net

XPS is an excellent technique for determining the oxidation states of copper within this compound and related compounds. kratos.com The Cu 2p₃/₂ XPS spectra provide distinct peaks corresponding to different copper oxidation states. A peak at 934.3 eV is attributed to Cu-O bonding, while a peak at 932.6 eV corresponds to neutral-state copper (Cu(0)). mdpi.com A novel peak at 935.1 eV has been detected and attributed to Cu-COOH bonding. mdpi.com For CuO nanoflowers, main peaks near 933.4 eV (Cu 2p₃/₂) and 953.5 eV (Cu 2p₁/₂) with a splitting of approximately 20 eV confirm the presence of the CuO phase. nih.gov Additionally, the Cu 2p₃/₂ peak at 933.4 eV often exhibits satellite peaks around 942 eV and 944 eV, which are characteristic of Cu(II) species. nih.gov In annealed copper films, Cu(0) peaks are observed at 932.2 eV and 932.3 eV. researchgate.net For CVD-grown copper-titania composite thin films, XPS has confirmed the presence of Cu(II) at the surface. kratos.com

Beyond copper core levels, vibrational spectroscopy can also indirectly indicate copper oxidation states. The position of the C-D stretching mode, for instance, shows a strong dependence on the oxidation state of the copper center. aip.orgnih.govresearchgate.netresearchgate.net Similarly, the oxidation state of copper, whether Cu(I) or Cu(II), significantly influences the position of C-H stretch fundamentals, although the C-O stretches are less affected. researchgate.net

Table 3: XPS Binding Energies for this compound and Related Species

| Element/Species | Binding Energy (eV) | Description/Context | Citation |

| C 1s | 286.24 | COO bonding | mdpi.com |

| C 1s | 288.42 | COOH bonding | mdpi.com |

| C 1s | 285.9 | C-O from formate group | researchgate.net |

| C 1s | 288.6 | O=C-O from formate group | researchgate.net |

| O 1s | 532.0, 530.3 | This compound | researchgate.net |

| Cu 2p₃/₂ | 934.3 | Cu-O bonding | mdpi.com |

| Cu 2p₃/₂ | 932.6 | Neutral-state Cu | mdpi.com |

| Cu 2p₃/₂ | 935.1 | Cu-COOH bonding | mdpi.com |

| Cu 2p₃/₂ | 933.4 | CuO nanoflowers | nih.gov |

| Cu 2p₃/₂ | 932.2, 932.3 | Annealed Cu films (Cu(0)) | researchgate.net |

| Cu 2p₃/₂ | ~942, ~944 (satellite) | Characteristic of Cu(II) species in CuO nanoflowers | nih.gov |

Investigation of Magnetic Phenomena in Cupric Formate Compounds

Low-Dimensional Magnetism Studies

The structural arrangement of Cu(II) ions and formate (B1220265) bridging ligands often leads to magnetically isolated chains or layers within the crystal lattice, making these compounds ideal models for studying low-dimensional magnetism.

In several coordination frameworks, copper(II) cations are bridged by formate linkers to form one-dimensional (1D) chain-like motifs. nih.govscispace.com The magnetic properties of these chains are highly dependent on the specific coordination geometry. For instance, in compounds like Cu(HCO₂)(NO₃)(NH₃)₂ and Cu(HCO₂)(ClO₄)(NH₃)₂, the Cu(II) ions are linked by formate ligands into zig-zag chains. scispace.com These materials exhibit magnetic behavior that can be effectively modeled as one-dimensional antiferromagnetic chains. scispace.com The magnetic susceptibility data for these compounds fit well with the 1D chain model, indicating that the dominant magnetic interactions occur along the chains. scispace.com

The strength of the magnetic coupling is profoundly influenced by the superexchange pathway, which is dictated by the orientation of the Jahn-Teller distortion axis of the Cu(II) ions. scispace.com When the elongated Jahn-Teller axis is oriented perpendicular to the chain direction, stronger antiferromagnetic coupling is observed. scispace.com Conversely, if the Jahn-Teller axis lies along the chain, it can lead to a longer and less effective superexchange pathway, resulting in very weak magnetic interactions. scispace.com An example is the compound Cu₂(HCO₂)₃(C₃N₂H₄)₄(NO₃), which contains a ladder motif but remains paramagnetic down to 2 K due to the alignment of the Jahn-Teller axis along the legs of the ladder. scispace.com The formate coordination mode, such as syn-syn versus syn-anti, also plays a role in determining the magnetic behavior. scispace.com

Cupric formate compounds can also form two-dimensional (2D) magnetic networks. Basic copper formate, [Cu₃(OH)₄(HCOO)₂], for example, features a 2D distorted triangular-lattice magnetic network of S = 1/2 Cu(II) ions. nih.govrsc.org In this structure, edge-sharing CuO₆ octahedra create layers where neighboring copper ions can interact magnetically via oxygen atoms. nih.gov This arrangement leads to predominantly antiferromagnetic interactions within the layers. nih.govrsc.org

Another class of materials exhibiting 2D magnetism are hybrid copper frameworks with alternating layers. In compounds with the general formula ACu₅Br₄(COOH)₄ (where A⁺ is an alkali or ammonium (B1175870) cation), magnetic 2D copper(II) formate layers are separated by non-magnetic copper(I) bromide layers. rsc.org These materials display 2D short-range antiferromagnetic order within the formate layers, characterized by strong exchange coupling. rsc.org Similarly, the compound Cu(HCOO)₂·1/3H₂O is a 2D Heisenberg antiferromagnet composed of strongly waved (4,4) Cu-formate layers. researchgate.net

Magnetic Ordering Transitions

At sufficiently low temperatures, the weak interactions between low-dimensional magnetic units (chains or layers) can lead to a transition to a long-range ordered magnetic state.

Many this compound compounds undergo a transition from a paramagnetic state to an antiferromagnetically ordered state at a specific critical temperature, known as the Néel temperature (Tₙ). wikipedia.org This transition is a hallmark of long-range magnetic order. scispace.com The primary mechanism governing this phenomenon is the superexchange interaction, where the formate ligand mediates the magnetic coupling between the d-orbitals of adjacent Cu(II) ions. iucr.orgresearchgate.net

The Néel temperature varies significantly depending on the compound's specific crystal structure and the strength of both intra-chain/layer and inter-chain/layer interactions. For example, Cu(HCO₂)(NO₃)(NH₃)₂ and Cu(HCO₂)(ClO₄)(NH₃)₂ order antiferromagnetically below 12 K and 7 K, respectively. scispace.com The hybrid perovskite dimethylammonium copper formate, [(CH₃)₂NH₂]Cu(HCOO)₃, which exhibits strong 1D antiferromagnetism, has a Tₙ of 5.2 K. researchgate.netresearchgate.net In 2D systems, basic copper formate [Cu₃(OH)₄(HCOO)₂] shows a magnetic anomaly corresponding to a paramagnetic-to-antiferromagnetic transition at approximately 2.3 K, with heat-capacity measurements confirming the transition at 2.15 K. nih.govrsc.org The layered hydrate (B1144303) Cu(HCOO)₂·1/3H₂O exhibits spin-canted antiferromagnetism with a notably high Néel temperature of 32.1 K. researchgate.net

| Compound | Magnetic Dimensionality | Néel Temperature (Tₙ) [K] |

|---|---|---|

| Cu(HCO₂)(NO₃)(NH₃)₂ | 1D | 12 |

| Cu(HCO₂)(ClO₄)(NH₃)₂ | 1D | 7 |

| [(CH₃)₂NH₂]Cu(HCOO)₃ | 1D | 5.2 |

| [Cu₃(OH)₄(HCOO)₂] | 2D | 2.15 |

| Cu(HCOO)₂·1/3H₂O | 2D | 32.1 |

While antiferromagnetism is common, ferromagnetic interactions can also occur in this compound systems. In the hybrid perovskite [(CH₃)₂NH₂]Cu(HCOO)₃, the antiferromagnetic chains along the c-axis are coupled ferromagnetically in the ab-plane. rsc.org This coexistence of both antiferromagnetic and ferromagnetic interactions within the same compound is a direct consequence of the different superexchange pathways established by the formate ligands. rsc.org

In some antiferromagnetic materials, the application of a sufficiently strong external magnetic field can induce a metamagnetic transition known as a spin-flop. rsc.org In a typical spin-flop transition, the antiparallel spins of the sublattices, which are aligned along a specific crystallographic direction (the easy axis), abruptly reorient to a direction perpendicular to the applied field. rsc.orgrsc.org This leads to a sudden increase in magnetization at a critical field. aps.org While detailed reports on spin-flop transitions specifically in simple this compound are limited, the phenomenon is observed in related materials, such as a 2D copper(II)-azide complex which exhibits a hysteretic spin-flop transition at 2.7 T. rsc.org This behavior indicates that the antiferromagnetic coupling can be overcome by a moderate magnetic field. rsc.org

Influence of Crystal Structure and Coordination Environment on Magnetic Coupling

The magnetic coupling in this compound compounds is exquisitely sensitive to subtle changes in the crystal structure and the coordination environment of the copper(II) ions. Magneto-structural correlations are key to understanding and predicting the magnetic behavior of these materials. acs.org

The Jahn-Teller effect, inherent to the d⁹ configuration of Cu(II) in an octahedral environment, results in distorted coordination polyhedra with elongated axial bonds. irb.hr The orientation of these elongated axes is a critical factor. As seen in 1D chain compounds, when the Jahn-Teller axis lies along the formate bridge, the superexchange pathway is lengthened, weakening the magnetic coupling. scispace.com Conversely, when the bridging occurs through the shorter equatorial bonds, the interaction is stronger. scispace.com

In the perovskite-like structure of [(CH₃)₂NH₂]Cu(HCOO)₃, this principle dictates the nature of the magnetic exchange. rsc.org The formate ligands mediate both antiferromagnetic and ferromagnetic superexchange. The c-axis antiferromagnetism results from symmetric Cu-formate-Cu pathways involving two equatorial Cu–O bonds. rsc.org In contrast, the ferromagnetic coupling in the ab-plane is mediated by asymmetric pathways involving one equatorial and one elongated axial Cu–O bond. rsc.org This demonstrates that the same ligand can produce opposite magnetic effects depending on the geometry of the exchange path, a principle explained by the Goodenough-Kanamori-Anderson (GKA) rules. iucr.org The primary role of the Cu-O bonding geometry in determining the nature of the exchange has been established through experimental charge density analysis. rsc.org

Theoretical Modeling of Magnetic Properties (e.g., Density Functional Theory)

In the case of dimethylammonium copper formate, [(CH₃)₂NH₂]Cu(HCOO)₃, DFT calculations were used to estimate spin density and magnetic exchange energies. The results from these theoretical models were fully consistent with experimental data from neutron diffraction and magnetization measurements. rsc.org The calculations corroborated the quasi-one-dimensional magnetic properties and helped explain the configuration of the magnetic orbitals. rsc.org This combined experimental and theoretical approach demonstrated that the formate ligand can mediate both antiferromagnetic (AFM) and ferromagnetic (FM) superexchange interactions, and that foundational principles like the Goodenough-Kanamori-Anderson (GKA) rules are applicable to this class of hybrid organic-inorganic perovskites. rsc.orgiucr.org

For guanidinium (B1211019) copper(II) formate, [C(NH₂)₃]Cu(HCOO)₃, ab-initio colinear DFT calculations have been performed. These calculations confirmed that the ground state is antiferromagnetic-like, which aligns with experimental observations of a canted AFM state below 4.6 K. mdpi.comnih.gov The theoretical models help to explain the coupling of spin-chains that leads to the AFM ordered lattice. mdpi.comnih.gov Furthermore, DFT has been used to calculate the spontaneous polarization in this material, although the measured values were found to be somewhat smaller than the DFT predictions, a discrepancy potentially caused by the presence of twin domains in the crystal. nih.gov

DFT studies on different polymorphs of copper(II) formate (α-Cu(HCOO)₂ and β-Cu(HCOO)₂) have also provided insights. Using the GGA+U approximation, calculations indicated that the α-form exhibits ferromagnetism, while the β-form is antiferromagnetic, which is consistent with experimental findings. lookchem.com The calculations suggested that the antiferromagnetic ordering in the β-polymorph is likely realized along the chains of octahedra. lookchem.com

The table below summarizes key findings from DFT calculations on this compound-related compounds.

| Compound | Calculation Method | Key Findings | Reference(s) |

| [(CH₃)₂NH₂]Cu(HCOO)₃ | DFT | Corroborated quasi-1D magnetic properties; confirmed formate mediates both AFM and FM superexchange. | rsc.org |

| [C(NH₂)₃]Cu(HCOO)₃ | ab-initio colinear DFT | Confirmed an AFM-like ground state; explained the coupling of spin-chains. | mdpi.comnih.gov |

| α-Cu(HCOO)₂ | DFT (GGA+U) | Predicted a ferromagnetic ground state. | lookchem.com |

| β-Cu(HCOO)₂ | DFT (GGA+U) | Predicted an antiferromagnetic ground state, with ordering along octahedra chains. | lookchem.com |

Magnetoelectric Multiferroicity in Guanidinium Copper(II) Formate Crystals

Guanidinium copper(II) formate, [C(NH₂)₃]Cu(HCOO)₃ (GuaCuF), is a notable example of a hybrid metal-organic compound exhibiting magnetoelectric multiferroicity. mdpi.com Multiferroics are materials that possess more than one long-range order simultaneously; in magnetoelectric multiferroics, a coupling exists between magnetic and ferroelectric orders. mdpi.com This coupling allows for the manipulation of magnetization with an electric field and polarization with a magnetic field. mdpi.com

GuaCuF crystallizes in the orthorhombic space group Pna21 and possesses a perovskite-like structure where a 3D copper-formate framework houses guanidinium cations in its cavities. acs.org The magnetic properties of GuaCuF are characterized by the presence of low-dimensional antiferromagnetic chains at higher temperatures. mdpi.com Below a critical temperature of 4.6 K, the material undergoes a transition to a long-range, three-dimensional spin-canted antiferromagnetic (AFM) state. mdpi.comnih.gov This ordering is a result of superexchange interactions occurring over the different formate bridges connecting the copper(II) ions. mdpi.comnih.gov

The ferroelectricity in GuaCuF arises from a different origin. The Jahn-Teller effect, inherent to the Cu²⁺ ion, causes a distortion of the copper-oxygen octahedra. mdpi.com This distortion in the metal-formate network induces ferroelectric shifts of the guanidinium cations via hydrogen bonds, leading to a spontaneous electric polarization. mdpi.com The generation of this spontaneous polarization is observed in a stepwise manner below 270 K and 210 K. nih.gov Because the magnetic and electric orders have different origins, GuaCuF is classified as a type-I multiferroic. mdpi.com

Crucially, a significant magnetoelectric coupling has been observed in this material, particularly below the magnetic transition temperature of 4.6 K. nih.gov Experiments have demonstrated that applying an electric field alters the magnetization of the crystal. mdpi.com This effect confirms the coupling between the magnetic and ferroelectric orders, making guanidinium copper(II) formate a promising material for investigating magnetoelectric phenomena. nih.gov

The key properties related to the multiferroicity of Guanidinium Copper(II) Formate are summarized in the table below.

| Property | Description | Value / Observation | Reference(s) |

| Chemical Formula | Guanidinium Copper(II) Formate | [C(NH₂)₃]Cu(HCOO)₃ | mdpi.com |

| Crystal System | Orthorhombic | Space Group: Pna21 | acs.org |

| Magnetic Ordering | Canted Antiferromagnetic (AFM) | Transition Temperature (Tₙ): 4.6 K | mdpi.comnih.gov |

| Ferroelectric Ordering | Arises from Jahn-Teller distortion and cation shifts | Observed below 270 K and 210 K | mdpi.comnih.gov |

| Multiferroic Type | Type-I | Electric and magnetic orders have different origins. | mdpi.com |

| Magnetoelectric Effect | Coupling between magnetic and electric orders | Observed as a change in magnetization upon applying an electric field below 4.6 K. | mdpi.com |

Thermal Decomposition Mechanisms and Kinetics of Cupric Formate

Thermogravimetric and Differential Thermal Analysis (TGA/DTA) Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques for investigating the thermal stability and decomposition behavior of materials. nishkaresearch.comuni-siegen.deglobalspec.com Studies on cupric formate (B1220265) reveal a multi-stage process.

For pure, freeze-dried copper formate, decomposition begins at approximately 200°C, yielding metallic copper as the solid product alongside gaseous byproducts like formic acid and carbon dioxide. researchgate.net TGA curves for pure copper formate show a decomposition onset temperature of around 172.5°C, with a subsequent mass loss that corresponds to the theoretical copper content in the compound. acs.org DTA curves complement this by showing characteristic exothermic peaks, with maxima recorded at 175°C and 210°C, indicating a two-stage exothermic process. acs.org Another study noted the decomposition of a copper formate layer beginning at approximately 220°C, with a peak decomposition temperature of 250°C. mdpi.com

The decomposition process involves the release of gaseous products, which results in a measurable weight loss in TGA. abo.fi DTA simultaneously detects the energy changes, with exothermic peaks indicating heat-releasing reactions, such as the formation of stable metallic copper. uni-siegen.de

| Compound | TGA Onset (°C) | DTA Peak(s) (°C) | Process Type | Source |

|---|---|---|---|---|

| Pure Copper Formate | 172.5 | 175, 210 | Exothermic | acs.org |

| Freeze-dried Copper Formate | ~200 | Not Specified | Exothermic | researchgate.net |

| Copper Formate Layer | ~220 | 250 (Peak) | Exothermic | mdpi.com |

| Copper Formate-DMSO Complex | 135 | 129, 140, 146 | Endothermic | acs.org |

In Situ Observation and Kinetic Analysis of Decomposition Pathways

Kinetic analysis of this compound's decomposition provides deeper insights into the reaction rates and mechanisms. The process is often autocatalytic, where the initially formed copper nanoparticles catalyze the further decomposition of the precursor. acs.org The kinetic data for the reduction process have been shown to fit the Avrami-Erofeev equation, which is commonly used to describe solid-state reactions involving nucleation and growth. researchgate.net

Studies on the decomposition of surface formates on copper have identified different species (ionic, monodentate, and bidentate) with distinct decomposition activities and activation energies. rsc.org For example, ionic formate decomposes at lower temperatures with an activation energy of 5–19 kcal mol⁻¹, while bidentate formate is more stable, decomposing around 500 K (227°C) with an activation energy of 15–39 kcal mol⁻¹. rsc.org While these are surface species, they provide analogous insight into the behavior of bulk this compound. The dehydration of copper formate tetrahydrate, a precursor step, has been studied in detail, showing a two-dimensional reaction interface progression with an activation energy of 11.2 ± 0.2 kcal/mol. rsc.org

| Species/Process | Activation Energy (kcal/mol) | Kinetic Model | Source |

|---|---|---|---|

| Ionic Surface Formate | 5 - 19 | Not Specified | rsc.org |

| Bidentate Surface Formate | 15 - 39 | Not Specified | rsc.org |

| Dehydration of Cu(HCOO)₂·4H₂O | 11.2 ± 0.2 | Two-dimensional contracting envelope | rsc.org |

| Hydrogen Plasma Reduction | ~18.1 (75.64 kJ/mol) | Avrami-Erofeev (n≈3) | researchgate.net |

Influence of Complexing Agents and Ligands on Decomposition Temperature

The decomposition temperature of this compound can be significantly lowered by the addition of complexing agents or ligands. rsc.org This is a key strategy for enabling the use of this compound inks on heat-sensitive substrates like polymers in printed electronics. researchgate.net Various ligands, including primary amines, secondary amines, pyridines, and alkanolamines, have been shown to reduce the decomposition temperature to as low as 100°C. rsc.orgresearchgate.netresearchgate.net

The mechanism of this temperature reduction is linked to the properties of the ligand. For instance, complexing this compound with dimethyl sulfoxide (B87167) (DMSO) lowers the decomposition onset from 172.5°C to 135°C. acs.org The interaction between the ligand and the formate ion is crucial. Studies suggest that the number of hydrogen bonds that can form between an amine ligand and the formate oxygen governs the decomposition temperature; increased hydrogen bonding can inhibit the process, requiring higher temperatures. acs.orgresearchgate.netd-nb.info Conversely, ligands like pyridine (B92270) derivatives, which form fewer or no hydrogen bonds, tend to result in lower decomposition temperatures compared to alkylamine analogues. researchgate.net The basicity of the ligand and steric hindrance also play significant roles in the thermodynamics and stability of the complex, thereby affecting its decomposition profile. acs.orgd-nb.info

Formation of Metallic Copper from this compound Precursors

This compound is widely used as a precursor for depositing metallic copper because the formate ion itself acts as an internal reducing agent. researchgate.netgoogle.com Upon heating, typically in the range of 70°C to 200°C for complexes and around 200°C for the pure salt, the this compound decomposes to form metallic copper, carbon dioxide, and hydrogen or formic acid. acs.orggoogle.comyoutube.com This self-reducing characteristic eliminates the need for a separate reducing agent in the atmosphere or ink formulation. rsc.orggoogle.com

The process is believed to involve the reduction of the Cu(II) ion by a coordinated formate ligand. google.com One equivalent of carbon dioxide is released per copper atom formed. google.com The introduction of copper nanoparticles into a this compound solution can further decrease the decomposition temperature from 200°C to 140°C, as the nanoparticles act as seed centers, bypassing the initial nucleation stage and promoting the formation of crystalline copper on their surfaces. acs.org The quality and conductivity of the resulting copper film depend on the decomposition conditions and the specific ligands used in the precursor complex. rsc.orgresearchgate.net

Catalytic Applications of Cupric Formate and Derived Materials

Role as a Surface Intermediate in Methanol (B129727) Synthesis Catalysis

The role of formate (B1220265) species (HCOO*) on copper-based catalysts in the synthesis of methanol (CH₃OH) from carbon dioxide (CO₂) and hydrogen (H₂) has been a subject of extensive debate and research. While formate is frequently observed as a dominant surface species under steady-state methanol synthesis conditions, its direct role as a key intermediate in the reaction pathway is complex and not universally accepted.

Early investigations and some theoretical studies proposed that formate is a primary intermediate in the CO₂ hydrogenation to methanol, undergoing successive hydrogenation steps to yield methanol uni-freiburg.denih.gov. For instance, the hydrogenation of CO₂ (PubChem CID 280) on copper surfaces is understood to initially generate formate (HCOO*) uni-freiburg.de. Subsequent steps in this "formate pathway" might involve the formation of dioxymethylene (H₂COO), formaldehyde (B43269) (H₂CO), and methoxy (B1213986) (H₃CO) species uni-freiburg.de.

However, a substantial body of experimental evidence, particularly from studies employing simultaneous infrared spectroscopy (IR) and mass spectrometry (MS) with isotopic tracing, suggests that adsorbed formate on copper catalysts often acts as a "spectator" species rather than a direct, reactive intermediate that can be readily converted to methanol fishersci.nlnih.gov. These studies indicate that formate-containing surface adlayers, produced under steady-state catalytic conditions or by formic acid (PubChem CID 284) adsorption, yield insignificant amounts of methanol upon titration with pure hydrogen (H₂, PubChem CID 783) fishersci.nlnih.gov.

The presence of water (H₂O, PubChem CID 962) or surface oxygen has been identified as a critical factor influencing formate reactivity and methanol formation. While dry hydrogen alone may not convert adsorbed formate to methanol, the addition of water vapor can accelerate the decay of formate IR features and lead to methanol production from certain catalytic adlayers fishersci.nlnih.gov. This suggests that water-derived species or mild surface oxidation can facilitate the conversion of formate, possibly by inducing a change from a less reactive bidentate formate configuration to a more reactive monodentate form.

Furthermore, alternative mechanisms for CO₂ hydrogenation to methanol on copper catalysts have been proposed. The hydrocarboxyl (trans-COOH) mechanism, for example, is considered kinetically more favorable than the formate pathway in the presence of water on Cu(111) surfaces. In this pathway, trans-COOH is converted to hydroxymethylidyne (COH), followed by hydrogenation to hydroxymethylene (HCOH), hydroxymethyl (H₂COH), and finally methanol.

Despite the debate regarding formate's direct role, it remains an abundant surface species, and its hydrogenation (along with methoxy species) is considered a potential rate-determining step in methanol synthesis over industrial Cu/ZnO/Al₂O₃ catalysts. The industrial synthesis often involves both CO₂ and carbon monoxide (CO, PubChem CID 281) hydrogenation pathways, with CO₂ hydrogenation contributing significantly to methanol production under typical conditions nih.gov.

Novel Catalytic Systems Incorporating Cupric Formate Motifs

While this compound (Cu(HCOO)₂, PubChem CID 10999) itself is a well-known compound used in chemical synthesis, the concept of "this compound motifs" in novel catalytic systems often refers to the deliberate engineering of copper-formate interactions or structures within a catalyst to promote specific reactions, particularly the hydrogenation of CO₂ to formate or methanol.

Recent research has explored various strategies to leverage copper's affinity for formate species in designing improved catalysts. For instance, in the electrocatalytic reduction of CO₂ to formate (HCOO⁻), copper is a prominent catalyst. Unmodified copper often exhibits poor selectivity for formate production, where the reductive desorption of HCOO* intermediates is identified as a rate-limiting step. Novel approaches involve modifying copper surfaces or incorporating other elements to enhance formate selectivity and activity.

One such example is the use of cetyltrimethylammonium bromide (CTAB) to improve CO₂ electroreduction to formate on copper. CTAB facilitates HCOO* desorption through competitive adsorption, leading to significantly enhanced faradaic efficiency and partial current density for formate production.

In the context of heterogeneous catalysis, single-atom catalysts represent a novel frontier. A stable single-atom Cu/ZrO₂ catalyst featuring Cu₁–O₃ sites has been designed for low-temperature CO₂ hydrogenation to methanol. In this system, in situ high-pressure infrared spectroscopy and theoretical calculations indicate that the reaction preferentially follows a formate hydrogenation mechanism, highlighting the crucial role of specific copper-oxygen-formate interactions at the atomic level.

Furthermore, the stability of copper-based catalysts in the presence of acidic formate species is a challenge in some applications. For example, in the hydrogenolysis of biobased methyl formate (HCOOCH₃, PubChem CID 7865) to methanol, traditional copper catalysts can suffer from corrosion due to the formation of mobile metal formate species. Novel Cu-spinel catalysts, such as Cu₀.₉Al₂O₄, demonstrate exceptional stability due to the strongly fixed nature of copper within their highly ordered crystal structure, preventing the leaching of copper as mobile formate species and maintaining catalytic activity over extended periods.

The development of bimetallic and multi-component catalysts also incorporates principles related to formate chemistry. For instance, CuSnBi catalysts grown on copper foam have shown excellent performance in the electrochemical reduction of CO₂ to formate, achieving high faradaic efficiencies. The presence of Sn and Bi oxides on the catalyst surface is believed to promote formate formation, and exposed copper sites also contribute to the selectivity. Similarly, CuS nanocages derived from metal-organic frameworks (MOFs) have been developed for selective CO₂ electroreduction to formate, where a sulfur-doped metallic copper catalyst promotes formate production.

Applications in Advanced Materials Science and Engineering

Precursors for Printed Electronics and Conductive Materials

The demand for flexible, cost-effective, and high-performance electronic devices has driven the development of innovative materials and fabrication techniques. Printed electronics, which involves depositing conductive inks onto various substrates, offers a promising alternative to traditional photolithography-based methods. Cupric formate (B1220265) has been identified as a key precursor for formulating these conductive inks due to its advantages over nanoparticle-based inks, such as improved stability and lower processing temperatures. rsc.orgencyclopedia.pubnih.gov

Cupric formate is a central component in the formulation of metal-organic decomposition (MOD) inks. rsc.org These inks are particle-free and consist of copper salts, like this compound, dissolved in a solvent, often with the addition of complexing agents such as amines. nih.govrsc.org This approach avoids the issue of nanoparticle oxidation, which is a significant challenge for inks based on pre-synthesized copper nanoparticles. nih.gov The mass fraction of copper in the molecular formula of the precursor is a critical factor, with this compound being a common choice. rsc.org

The formulation of these inks is a multi-component system. Key components include:

Copper Precursor: this compound or this compound-amine complexes serve as the source of conductive copper. encyclopedia.pubnih.gov

Solvents: Solvents like ethylene (B1197577) glycol are used not only to dissolve the precursor but also to help suppress copper oxidation at elevated temperatures. encyclopedia.pubnih.gov

Complexing and Protective Agents: Amines and other ligands are used to form complexes with this compound, which can lower the decomposition temperature. researchgate.netresearchgate.net Amino-hydroxyl compounds are particularly beneficial as they enhance the stability of the ink and are soluble in glycol ether solvents suitable for inkjet printing. rsc.org

Hybrid pastes have also been developed, combining this compound with copper oxide (CuO and Cu₂O) particles of varying sizes. mdpi.com In some formulations, this compound is mixed with other copper salts like acetate (B1210297) and oleate (B1233923) to tailor the ink's properties for specific sintering methods, such as photonic sintering. acs.org

A significant advantage of using this compound-based inks is the ability to achieve low-temperature sintering, making them compatible with heat-sensitive flexible substrates like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netmdpi.com this compound's thermal decomposition temperature is around 200°C, and this can be further reduced through the use of amine-based complexing agents to below 150°C. researchgate.netresearchgate.net This self-reducing property is a key attribute. rsc.orgacs.org

Several sintering techniques are employed:

Thermal Sintering: Heating the printed ink in a controlled atmosphere, such as nitrogen, can produce conductive copper films. researchgate.netresearchgate.net For example, a film calcined at 140°C exhibited a low resistivity of 2x10⁻⁵ Ω·cm. researchgate.net By mixing a this compound-based MOD ink with copper particles, a highly conductive film with a resistivity of 9.0 × 10⁻⁶ Ω·m was achieved after sintering at just 100°C. rsc.org

Photonic Sintering: This method uses high-intensity pulsed light (IPL) for rapid sintering. acs.orgacs.org It is a promising technique for roll-to-roll production. acs.org Wires formed by sintered this compound complex ink using this method have shown resistivities as low as 5.6 × 10⁻⁵ Ω·cm. acs.org The addition of copper formate to hybrid pastes containing copper oxides has been shown to reduce the electrical resistivity of flash-sintered structures to 64.6 ± 5.7 µΩ·cm. mdpi.com

The addition of formic acid can catalyze the self-reduction of the complex, lowering the sintering temperature to around 130°C. researchgate.netresearchgate.net Research has also demonstrated that a composite ink containing this compound can be sintered in air at 100°C for only 15 seconds to produce a conductive film on cellulose (B213188) paper with a resistivity of 7 × 10⁻⁵ Ω cm. royalsocietypublishing.org

Table 1: Sintering Parameters and Resulting Resistivity of this compound-Based Films

| Sintering Method | Substrate | Temperature (°C) | Atmosphere | Resulting Resistivity | Reference |

|---|---|---|---|---|---|

| Thermal Sintering | Glass | 140 | Nitrogen | 2 x 10⁻⁵ Ω·cm | researchgate.net |

| Thermal Sintering | Not Specified | 100 | Not Specified | 9.0 x 10⁻⁶ Ω·m | rsc.org |

| Photonic Sintering (HIPL) | Not Specified | Not Applicable | Not Specified | 5.6 x 10⁻⁵ Ω·cm | acs.org |

| Flash Sintering | Not Specified | Not Applicable | Not Specified | 64.6 ± 5.7 µΩ·cm | mdpi.com |

The low-temperature processability of this compound inks makes them ideal for fabricating electrical interconnects on flexible polymer substrates such as polyimide (PI) and PET. researchgate.netmdpi.comgoogle.comgoogle.com This capability is crucial for the development of flexible electronics, including wearable devices and flexible displays. mdpi.comucl.ac.uk

This compound-based inks have been successfully used to create highly conductive copper interconnects on both paper and polyimide substrates. ucl.ac.uk These printed circuits have demonstrated the ability to power light-emitting diodes, with resistivities in the range of 4.7–5.3 × 10⁻⁷ Ω·m. ucl.ac.uk

In another application, Cu-Ag composite pastes containing this compound were developed for low-temperature bonding. These pastes can form strong joints on various substrates at temperatures as low as 160°C. When sintered on metal-coated polymeric substrates, they exhibited an electrical resistivity of approximately 11-17 μΩ-cm and maintained this performance even after mechanical bending and thermal cycling tests. ull.es This demonstrates the robustness of this compound-based materials for reliable flexible interconnects.

Achieving uniform film deposition is critical for the reliable performance of printed electronic components. The properties of the this compound-based ink and the deposition process parameters must be carefully optimized.

The choice of ligands, such as alkanolamines, plays a significant role in the decomposition profile of the this compound precursor, which in turn affects the quality of the deposited copper film. ucl.ac.uk The solubility of the copper complexes in appropriate solvents, like glycol ethers, is essential for techniques such as inkjet printing to ensure consistent and uniform deposition. rsc.org

For deposition techniques like spin coating, the solution's properties, including the solvent system (e.g., glycerol-water for copper nitrate (B79036), a related precursor), are crucial for achieving reproducible and well-adhered films. researchgate.net In spray pyrolysis, another deposition method, optimizing parameters through techniques like Bayesian optimization has been shown to significantly improve the performance of the resulting electronic devices by ensuring a more spatially uniform deposition. acs.org While not directly focused on this compound, these principles of optimizing precursor solutions and deposition parameters are transferable. The goal is to control the film's thickness and morphology to achieve the desired electrical and physical properties. rsc.orgajmb.org

Nanomaterial Synthesis from this compound Precursors